Heptachlorofluoropropane

Description

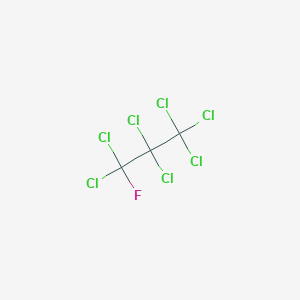

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptachloro-3-fluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl7F/c4-1(5,2(6,7)8)3(9,10)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLSLSDRXOZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl7F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074256 | |

| Record name | CFC-217aa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-78-6 | |

| Record name | 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFC 211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFC-217aa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation Techniques for Perhalogenated Propane Systems

Advanced Spectroscopic Methods in Fluorine and Chlorine Analysis

The presence of both fluorine and chlorine atoms in molecules like heptachlorofluoropropane necessitates sophisticated spectroscopic approaches for a comprehensive analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational and rotational spectroscopy are indispensable for elucidating their three-dimensional structures and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Resonance Spectra-Structure Correlations in Perhalogenated Propanes

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for investigating fluorinated organic compounds. alfa-chemistry.com The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of nearly 100%, making it highly sensitive for NMR studies. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure. alfa-chemistry.comescholarship.org

In perhalogenated propanes, the ¹⁹F chemical shifts offer a clear distinction between fluorine atoms in different chemical environments, such as those in CF₃, CF₂, and CF groups. researchgate.net Generally, the absolute chemical shift values for a CF₃ group are less than 90 ppm, while those for a CF group are greater than 160 ppm, and CF₂ groups typically resonate between 110 and 130 ppm. researchgate.net These distinct ranges allow for the initial assignment of fluorine environments within the molecule.

Furthermore, the analysis of spin-spin coupling constants (J-couplings) between fluorine nuclei (ⁿJFF) and between fluorine and other nuclei like hydrogen (ⁿJHF) and carbon (ⁿJCF) provides invaluable information about the connectivity and spatial relationships of atoms. researchgate.net Long-range couplings, extending over several bonds, are often observed in the spectra of halocarbons and can be used to deduce the intricate structures arising from rotational isomers and asymmetric centers. nih.gov The complexity of these spectra often requires sophisticated analytical methods and computational simulations to achieve full interpretation. nih.gov

The relationship between ¹⁹F chemical shifts and the structure of halogenated propanes can be further elucidated through computational methods, such as MNDO calculations, which help in determining the population of different rotational isomers (rotamers). researchgate.net The use of quantum mechanical (QM) based methods, sometimes in conjunction with machine learning (ML), has also been proposed to improve the accuracy of ¹⁹F NMR chemical shift predictions, especially for compounds not well-represented in existing databases. chemrxiv.org

Below is a table summarizing typical ¹⁹F NMR chemical shift ranges for different fluorine environments, referenced to trichlorofluoromethane (B166822) (CFCl₃).

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) |

| CF₃ | < -90 |

| CF₂ | -110 to -130 |

| CF | > -160 |

| Aromatic C-F | Varies widely |

Vibrational and Rotational Spectroscopy Applications for Conformational Analysis

Vibrational (Infrared and Raman) and rotational (microwave) spectroscopy are essential techniques for probing the conformational landscape of flexible molecules like perhalogenated propanes. britannica.com Molecules with single carbon-carbon bonds can exist in different spatial arrangements, known as conformations or rotamers, which arise from rotation around these bonds. britannica.comslideshare.net

Vibrational spectroscopy investigates the transitions between different vibrational energy levels of a molecule. Each conformation of a perhalogenated propane (B168953) will have a unique set of vibrational modes, leading to a distinct vibrational spectrum. By analyzing the absorption or scattering of infrared or Raman radiation, it is possible to identify the presence of different conformers and, in some cases, to determine their relative populations. The interaction between vibrational and rotational states, known as vibration-rotation coupling, can also provide information about the bond lengths and angles of the molecule. libretexts.orgmit.edu

Rotational spectroscopy, which measures the transitions between rotational energy levels, offers highly precise information about the moments of inertia of a molecule. From these moments of inertia, the bond lengths and bond angles can be determined with great accuracy for each conformer. The analysis of rotational spectra has been instrumental in studying rotational isomerism in halogenated propanes. capes.gov.br For complex molecules, the combination of experimental data with theoretical calculations is often necessary to assign the observed spectral lines to specific conformers. ifpan.edu.pl

The study of how environmental factors, such as electric fields, can influence the electronic transitions observed in UV spectroscopy (environment-induced electronic Stark effects) is also emerging as a powerful method for conformational analysis. rsc.org

Crystallographic Studies of Perhalogenated Propane Analogues (e.g., Octachloropropane as a Model System for Crystal Deformation)

Octachloropropane exists as a clear white crystalline solid at room temperature and possesses a hexagonal crystal structure. wikipedia.org A remarkable property of octachloropropane is its ability to undergo plastic deformation under mechanical stress without fracturing, a behavior more commonly associated with metals. wikipedia.org This crystalline plasticity makes it an excellent analogue for studying the deformation of minerals and rocks under geological stress. wikipedia.org

The deformation behavior of octachloropropane has been extensively studied using techniques like 'synkinematic microscopy'. tectonique.net These studies have revealed that at elevated temperatures (around 75-85% of its absolute melting temperature), octachloropropane exhibits crystal-plastic behavior. tectonique.net The deformation occurs through a combination of lattice mechanisms within the grains and boundary mechanisms, such as grain boundary sliding. tectonique.net The ability to observe these processes in real-time has provided significant insights into the microstructural evolution of polycrystalline materials during deformation. albany.eduyoutube.com

The use of octachloropropane as a model system has been pioneered by researchers like Win D. Means and Marc W. Jessel, who recognized its utility for understanding crystal deformation in minerals. wikipedia.org The large size of its crystalline grains allows for observation with a polarized light microscope, and the material's flow under stress can be tracked by embedding inert marker particles. wikipedia.org

| Compound Name | Chemical Formula | Crystal System | Key Property |

| Octachloropropane | C₃Cl₈ | Hexagonal | Crystalline plasticity wikipedia.org |

Theoretical and Computational Chemistry Approaches to Heptachlorofluoropropane and Perhalogenated Propane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate electronic structure and properties. researchgate.net The primary goal is often to solve the Schrödinger equation for a given molecule, which provides detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds. researchgate.netescholarship.org

For perhalogenated propanes, these calculations are crucial for understanding how the high degree of halogen substitution (with chlorine and fluorine) affects the molecule's stability, reactivity, and electronic properties. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to determine the distribution of electron density, identify the locations of partial positive and negative charges (electrostatic potential), and analyze the frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. aspbs.comarxiv.org For instance, in related perhalogenated compounds, quantum chemical calculations have been used to understand bonding and electronic structure. acs.org

While detailed quantum chemical studies specifically on heptachlorofluoropropane isomers are not extensively found in peer-reviewed literature, databases like PubChem provide computed properties derived from such theoretical methods. These properties offer a baseline understanding of the molecule's characteristics.

Table 1: Computed Molecular Properties for 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane (Data sourced from computational predictions)

| Property | Value |

| Molecular Formula | C₃Cl₇F |

| Molecular Weight | 303.2 g/mol |

| Exact Mass | 301.777422 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 11 |

| Complexity | 146 |

| XLogP3-AA (Lipophilicity) | 4.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Source: PubChem CID 150181 nih.gov |

These calculations reveal a molecule with no hydrogen bond donating capacity and a single acceptor site (the fluorine atom), with significant lipophilicity as indicated by the XLogP3 value. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. This is particularly important for flexible molecules like propane (B168953) derivatives, which can adopt various spatial arrangements (conformations) due to rotation around single bonds. chemistrysteps.commasterorganicchemistry.com

Conformational analysis of propane shows a relatively small energy barrier (around 14 kJ/mol) between its staggered (low energy) and eclipsed (high energy) forms. chemistrysteps.commasterorganicchemistry.com For a large, heavily substituted molecule like this compound, the interactions between the bulky chlorine atoms and the fluorine atom would create a more complex potential energy surface with multiple local energy minima, each corresponding to a different stable conformer. MD simulations can explore this conformational space to identify the most probable structures the molecule will adopt in different environments (e.g., in a gas phase versus a liquid solvent). reddit.com

Furthermore, MD simulations are essential for understanding intermolecular interactions, which govern the bulk properties of a substance. mdpi.com Simulations can model how individual this compound molecules interact with each other in a liquid state, providing insight into properties like density and heat of vaporization. These simulations are also used to study how these molecules interact with other substances, which is critical for applications such as solvents or refrigerants. rsc.org

Predictive Modeling for Thermochemical Data and Reaction Kinetics

Predictive modeling uses computational algorithms and theoretical principles to estimate the thermodynamic properties and reaction behavior of chemical compounds. dntb.gov.uanist.gov

Thermochemical Data: Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are fundamental for process design and safety analysis. For many halogenated hydrocarbons, experimental data is sparse. Computational methods, including high-level ab initio calculations and group additivity methods, are employed to estimate these values. nist.govwiley.com The National Institute of Standards and Technology (NIST), for example, has developed extensive databases of thermochemical and kinetic data for fluorinated hydrocarbons, often relying on a combination of experimental results, theoretical calculations, and estimations. nist.gov While specific, critically evaluated thermochemical data for this compound is not readily available in major public databases like the JANAF tables, predictive models provide the primary means of estimating this information. nasa.gov

Reaction Kinetics: Understanding the reaction kinetics of perhalogenated propanes is vital for assessing their atmospheric lifetime, degradation pathways, and potential for forming hazardous byproducts in industrial processes. dioxin20xx.org Computational chemistry can model the entire reaction pathway for processes like pyrolysis or oxidation. rsc.orgdioxin20xx.org For example, studies on the decomposition of related chlorinated compounds like hexachloropropane (C₃Cl₆) use quantum chemical calculations to map the potential energy surface, identify transition states, and calculate activation energies for various decomposition pathways. dioxin20xx.org Similar approaches applied to propane dehydrogenation have elucidated reaction mechanisms and determined that propane adsorption can be the rate-determining step. escholarship.orgnih.govrsc.org These computational studies help predict which chemical bonds are most likely to break and what products are likely to form under specific conditions. numberanalytics.com

Development and Application of COSMO-SAC and SAFT-based Models for Vapor-Liquid Equilibrium and Inter-diffusion Coefficients in Halogenated Propane-Containing Systems

Predicting the phase behavior of fluid mixtures is essential for chemical engineering applications, including separation processes and refrigerant cycle design. mdpi.com The Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) and the Statistical Associating Fluid Theory (SAFT) are two powerful theoretical frameworks for this purpose. purdue.edu

COSMO-SAC: The COSMO-SAC model is a predictive thermodynamic model that uses quantum chemical calculations to determine the surface charge distribution (sigma profile) of a molecule. scm.comscm.com This information is then used to calculate the activity coefficients of components in a liquid mixture, allowing for the prediction of phase equilibria, such as Vapor-Liquid Equilibrium (VLE). researchgate.net COSMO-SAC has been successfully applied to mixtures containing refrigerants and other halogenated hydrocarbons. mdpi.comsci-hub.se For instance, modifications to the model, such as including a dispersion term (COSMO-SAC-dsp), have improved the accuracy of VLE predictions for mixtures containing fluorinated and chlorinated compounds. researchgate.net

SAFT-based Models: The SAFT family of equations of state models fluids as chains of spherical segments that can associate with one another. dntb.gov.uapurdue.edu Models like PC-SAFT (Perturbed-Chain SAFT) are highly effective at predicting the thermodynamic properties, including density and phase behavior, of pure fluids and mixtures over a wide range of temperatures and pressures. mdpi.comosti.gov SAFT models have been applied to systems containing halogenated hydrocarbons, showing reasonable accuracy, although they can be less precise than multi-parameter equations of state in the critical region. purdue.edu The development of group-contribution methods within the SAFT framework allows for the prediction of properties for molecules where extensive experimental data is unavailable. dntb.gov.uaosti.gov

Inter-diffusion Coefficients: The diffusion coefficient is a measure of the rate at which one substance moves through another and is a critical parameter in mass transfer calculations. thermopedia.com While experimental determination is common, predictive models are often used when data is lacking. thermopedia.comosti.gov Correlations like the Wilke-Chang equation can be used to estimate diffusion coefficients in liquids. researchgate.net For ternary systems, such as a halogenated propane in a mixed solvent, more complex models based on principles like the Boltzmann-Matano method can be applied computationally through molecular dynamics to determine inter-diffusion coefficients. mdpi.com

Atmospheric Chemistry and Environmental Fate of Heptachlorofluoropropane

Formation and Persistence of Atmospheric Degradation Products, including Trifluoroacetic Acid

The atmospheric degradation of fluorinated compounds like heptachlorofluoropropane can lead to the formation of various persistent intermediate and end products. noaa.gov Following the initial photolytic cleavage of a C-Cl bond, the resulting haloalkyl radical reacts with oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo a series of reactions, primarily with nitric oxide (NO) in the stratosphere, to form an alkoxy radical (RO). acs.org

The subsequent fate of the alkoxy radical is crucial in determining the final degradation products. For perhalogenated propane (B168953) species, C-C bond cleavage is a likely pathway, leading to the formation of smaller, stable molecules. noaa.gov Given the structure of this compound (C₃FCl₇), its breakdown is expected to yield smaller carbon-containing fragments.

One of the significant and highly persistent degradation products from many hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) is trifluoroacetic acid (TFA), with the chemical formula CF₃COOH. umweltbundesamt.defutureenergysystems.ca The formation of TFA is generally associated with the presence of a CF₃ group in the parent molecule. umweltbundesamt.de While direct evidence for TFA formation from this compound is not extensively documented, the degradation of other fluorinated propanes suggests that compounds containing the CF₃ moiety are potential precursors. umweltbundesamt.deresearchgate.net TFA is highly water-soluble, chemically stable, and resistant to further environmental degradation, leading to its accumulation in aquatic environments like rainwater, seawater, and lakes. umweltbundesamt.dewikipedia.org

Other potential degradation products from this compound include phosgene (B1210022) (COCl₂), carbonyl fluoride (B91410) (COF₂), and chlorine nitrate (B79036) (ClONO₂), which acts as a reservoir species for chlorine in the stratosphere. nih.govnoaa.gov The formation of these products depends on the specific reaction pathways following the initial photolysis.

Table 2: Potential Atmospheric Degradation Products of this compound and their Environmental Significance

| Degradation Product | Chemical Formula | Environmental Significance |

|---|---|---|

| Trifluoroacetic Acid (TFA) | CF₃COOH | Highly persistent in the environment, accumulates in water bodies. researchgate.netwikipedia.org |

| Phosgene | COCl₂ | A toxic intermediate. |

| Carbonyl Fluoride | COF₂ | A stable degradation product. noaa.gov |

| Chlorine Nitrate | ClONO₂ | An important reservoir species that sequesters chlorine, affecting ozone depletion rates. nih.gov |

Atmospheric Lifetimes and Transport Dynamics of Perhalogenated Propane Species

Perhalogenated propane species, including this compound, are characterized by long atmospheric lifetimes. eumonitor.eucopernicus.org This longevity is a direct consequence of their low reactivity in the troposphere, where there are no significant removal mechanisms. wikipedia.orgacs.org Their lifetimes are primarily determined by the rate of their photolysis in the stratosphere. copernicus.org The transport time from the troposphere to the stratosphere is a limiting factor for their destruction, with estimates for some hydrochlorofluorocarbons (HCFCs) suggesting a minimum stratospheric lifetime of around 20 years to account for transport limitations. copernicus.org

The transport dynamics involve vertical movement from the troposphere into the stratosphere, which is a slow process. Once in the stratosphere, the distribution of these species is governed by stratospheric circulation patterns. These patterns can influence the location and intensity of ozone depletion, as seen with the formation of the Antarctic ozone hole, where a polar vortex traps cold air and enhances the chemical reactions that destroy ozone. ebsco.com

Table 3: Comparison of Atmospheric Lifetimes for Selected Halogenated Compounds

| Compound | Type | Atmospheric Lifetime (Years) |

|---|---|---|

| CFC-11 (CCl₃F) | CFC | 52 copernicus.org |

| HFC-134a (CH₂FCF₃) | HFC | 13.4 fluorocarbons.org |

| HFC-227ea (CF₃CHFCF₃) | HFC | 38.9 researchgate.net |

| HFC-236fa (CF₃CH₂CF₃) | HFC | 242 researchgate.net |

| Methane (B114726) (CH₄) | - | ~12 fluorocarbons.org |

Catalytic Cycles in Stratospheric Ozone Depletion Involving Halogenated Species

The environmental concern surrounding this compound and other CFCs stems from their role in stratospheric ozone depletion. The chlorine atoms released from the photolysis of these compounds act as catalysts in the destruction of ozone (O₃). wikipedia.orgnih.govtheozonehole.org A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere. theozonehole.org

The simplest catalytic cycle involving chlorine is as follows:

Step 1: A free chlorine atom (Cl·) reacts with an ozone molecule (O₃), breaking it apart. This reaction forms chlorine monoxide (ClO) and a molecule of ordinary oxygen (O₂). wikipedia.org Cl· + O₃ → ClO + O₂

Step 2: The chlorine monoxide molecule (ClO) then reacts with a free oxygen atom (O), which is present in the stratosphere from the photolysis of O₂ and O₃. This reaction releases the chlorine atom, which is then free to destroy another ozone molecule, and forms another oxygen molecule (O₂). ClO + O → Cl· + O₂

The net result of this two-step cycle is the conversion of an ozone molecule and an oxygen atom into two ordinary oxygen molecules: O₃ + O → 2O₂

Because the chlorine atom is regenerated at the end of the cycle, it can participate in this destructive process repeatedly. theozonehole.org This catalytic action is why even small concentrations of CFCs can have a significant impact on the ozone layer. nih.gov

These catalytic cycles can be interrupted by reactions that form "reservoir species," which temporarily sequester the reactive chlorine. wikipedia.orgnih.gov Important reservoir species include hydrogen chloride (HCl), formed when chlorine reacts with methane (CH₄), and chlorine nitrate (ClONO₂), formed from the reaction of ClO with nitrogen dioxide (NO₂). nih.gov However, these reservoir species can release the chlorine back into its active form through other chemical reactions, particularly on the surface of polar stratospheric clouds (PSCs) in the extremely cold polar regions. ebsco.com This phenomenon is a key factor in the severe ozone depletion observed in the Antarctic ozone hole. ebsco.com

Chemical Reactivity and Interaction Mechanisms of Heptachlorofluoropropane

Reactivity Profiles in Oxidation and Reduction Processes, focusing on Halogen Substituent Effects

The reactivity of heptachlorofluoropropane in redox reactions is dominated by the significant differences between the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. An oxidation-reduction reaction involves the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. For haloalkanes, this often translates to the cleavage of a carbon-halogen bond.

The C-F bond is one of the strongest single bonds in organic chemistry, a result of the high electronegativity of fluorine which leads to a short, highly polarized, and strong bond. wikipedia.orgquora.com In contrast, the C-Cl bond is longer, less polar, and has a significantly lower bond dissociation energy. quora.comlibretexts.org This disparity dictates that the C-Cl bonds are the primary sites of chemical reactivity in this compound.

In reduction processes , the molecule can accept electrons, leading to the cleavage of the weakest bonds. The C-Cl bonds are much more susceptible to reductive cleavage than the C-F bond. This is the principal mechanism behind the atmospheric degradation of CFCs.

In oxidation processes , the molecule is generally inert due to the lack of C-H bonds and the high oxidation state of the carbon atoms. However, under very high-energy conditions, transformation can occur. Studies on the radiolysis of chlorofluorocarbons have confirmed that bond rupture tends to increase in the order of C-F < C-C < C-Cl, which corresponds to the decreasing order of bond dissociation energies. oup.com The G-value, which represents the number of molecules changed for each 100 eV of energy absorbed, is higher for C-Cl bond rupture, indicating its greater reactivity. oup.com

The effect of the halogen substituents is paramount. The single, strong C-F bond imparts significant chemical stability to that part of the molecule, while the seven weaker C-Cl bonds represent reactive sites susceptible to breaking. quora.com The strong electron-withdrawing nature of the fluorine atom can also influence the stability of radical intermediates formed during reactions. quora.com

| Property | C-F Bond | C-Cl Bond |

|---|---|---|

| Average Bond Dissociation Energy (kJ/mol) | ~485 | ~328 |

| Average Bond Length (Å) | ~1.35 | ~1.77 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 |

Interactions with Novel Solvents and Media, including Ionic Liquids

The interaction of this compound with its environment is dictated by its molecular structure. As a polar molecule, due to the electronegativity differences between carbon and its halogen substituents, it can engage in dipole-dipole and London dispersion forces. Its interactions with novel solvents like ionic liquids (ILs) are of particular interest.

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. nih.gov They possess unique properties such as negligible vapor pressure, high thermal stability, and a high capacity for dissolving both polar and nonpolar compounds. osti.gov The interactions within ILs and with solutes are a complex balance of Coulombic forces, hydrogen bonds, van der Waals forces, and dispersion forces. nih.gov

The solubility and interaction of chlorofluorocarbons in ILs depend on the nature of the IL's constituent ions. ILs with long alkyl chains on the cation can form non-polar nanodomains, which can preferentially solvate non-polar or weakly polar solutes. ua.pt Conversely, the charged, polar regions of the IL interact strongly with polar solutes. This compound, being polar, would be expected to interact with the ionic portions of an IL through dipole-ion forces.

Research has shown that certain porous ionic liquids, which combine the properties of ILs and porous materials, can be designed to encapsulate gaseous CFCs. scispace.com In one study, a liquid coordination cage demonstrated selective uptake of CFC-11 (Trichlorofluoromethane), CFC-12 (Dichlorodifluoromethane), and CFC-13 (Chlorotrifluoromethane), with the binding affinity increasing with the size and polarizability of the CFC molecule. scispace.com This indicates that this compound would likely be sequestered effectively by similar porous ILs through host-guest interactions within the cage structure, driven by dispersion and electrostatic forces.

| Ion Type | Example Ion | Key Interaction Characteristics |

|---|---|---|

| Cation | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Aromatic ring can participate in π-π stacking; alkyl chain provides non-polar domain. |

| Cation | Cholinium | Contains a hydroxyl group capable of strong hydrogen bonding. |

| Anion | Tetrafluoroborate (B81430) ([BF₄]⁻) | Weakly coordinating, can accept hydrogen bonds. |

| Anion | Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) | Large, diffuse charge; fluorinated groups can have specific interactions (fluorous interactions). |

Mechanistic Studies of Chemical Transformation Pathways

The chemical transformation of this compound can be considered in two main contexts: its synthesis and its degradation.

Synthesis Pathway: The industrial synthesis of specific chlorofluoropropanes typically involves halogen exchange (Halex) reactions. This is a form of nucleophilic substitution where a more nucleophilic halide ion replaces another. thermofisher.com To produce a compound like this compound, a precursor molecule such as octachloropropane (C₃Cl₈) or a heptachloropropane isomer (C₃HCl₇) would be reacted with a source of fluoride (B91410), such as hydrogen fluoride (HF). These reactions often require a catalyst, like antimony pentachloride (SbCl₅), to facilitate the substitution of a chlorine atom with a fluorine atom. The reaction proceeds via a nucleophilic attack by the fluoride ion on the carbon atom bearing a chlorine leaving group. youtube.com

Degradation Pathway: The most significant and well-studied transformation pathway for CFCs is atmospheric photodissociation. iosrjen.org In the troposphere, CFCs like this compound are extremely stable and have long atmospheric lifetimes. iosrjen.org When they diffuse into the stratosphere, they are exposed to high-energy ultraviolet (UV-C) radiation from the sun. This energy is sufficient to break the weakest chemical bond in the molecule, which is the C-Cl bond. quora.comiosrjen.org

The photodissociation of this compound (C₃FCl₇) releases a chlorine radical (Cl•), which then initiates a catalytic cycle that destroys ozone (O₃) molecules. A single chlorine radical can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. iosrjen.org This mechanism is the primary reason for the regulation and phasing out of CFCs under the Montreal Protocol.

Other potential, though less common, transformation pathways for related chlorofluoropropanes have been studied under specific laboratory conditions. These include unimolecular elimination of HCl or HF and Cl/F interchange reactions on adjacent carbon atoms, which can occur when the molecules are in a highly vibrationally excited state. researchgate.netunca.edu

| Step | Reaction | Description |

|---|---|---|

| 1. Initiation | C₃FCl₇ + UV light → •C₃FCl₆ + Cl• | Photodissociation of a C-Cl bond by high-energy UV radiation, creating a chlorine radical. |

| 2. Propagation | Cl• + O₃ → ClO• + O₂ | The chlorine radical attacks an ozone molecule, forming chlorine monoxide and molecular oxygen. |

| 3. Propagation | ClO• + O → Cl• + O₂ | Chlorine monoxide reacts with a free oxygen atom, regenerating the chlorine radical. |

| Net Reaction | O₃ + O → 2O₂ | The overall result is the conversion of ozone and an oxygen atom into two oxygen molecules, with the chlorine acting as a catalyst. |

Implications of Perhalogenated Propane Chemistry in Environmental Science and Policy Development

Scientific Basis for Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) Assessments of Heptachlorofluoropropane and Related Compounds

This compound (C₃Cl₇F) is a fully halogenated chlorofluorocarbon (CFC). lookchem.comnih.gov Like other CFCs, it is generally stable in the troposphere but breaks down under intense ultraviolet (UV) radiation in the stratosphere. epa.gov This process releases chlorine atoms, which act as catalysts in the destruction of ozone (O₃) molecules. ebsco.comberkeley.edu A single chlorine atom can destroy thousands of ozone molecules, leading to a significant reduction in the protective ozone layer that shields the Earth from harmful UV radiation. ebsco.com

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone. epa.gov It is calculated as the ratio of the ozone impact of a chemical compared to the impact of the same mass of CFC-11, which is assigned an ODP of 1.0. epa.govepa.gov this compound, identified as CFC-211, along with its related perhalogenated propane (B168953) compounds like Hexachlorodifluoropropane (CFC-212) and Pentachlorotrifluoropropane (CFC-213), are assigned an ODP of 1.0, reflecting their significant potential to damage the ozone layer. epa.govunep.org

The Global Warming Potential (GWP) measures a substance's contribution to global warming relative to carbon dioxide (CO₂), which has a GWP of 1.0. epa.govca.gov This potential is determined by a compound's ability to absorb infrared radiation and its atmospheric lifetime. newark.com CFCs like this compound are potent greenhouse gases because they absorb radiation in a region of the infrared spectrum where the atmosphere is otherwise transparent. newark.com

Future Directions and Emerging Research Avenues in Heptachlorofluoropropane Chemistry

Advancements in Synthetic Methodologies for Precision Control of Halogenation

The synthesis of complex, polyhalogenated alkanes like heptachlorofluoropropane, where specific placement of both chlorine and fluorine atoms is required, presents significant chemical challenges. Historically, methods like reacting carbon tetrachloride with hydrogen fluoride (B91410) produced mixtures of products, such as CFC-11 and CFC-12, with yields dependent on controlling temperature and pressure. rsc.org Future research is moving towards more sophisticated and selective methods to overcome these limitations.

Key areas of advancement include:

Catalysis: Development of highly selective catalysts is paramount. This includes exploring transition-metal and organocatalytic systems that can facilitate precise C-F and C-Cl bond formation, offering milder reaction conditions and greater control over the final molecular structure. organicdivision.org

Flow Chemistry: The use of continuous flow reactors provides superior control over reaction parameters like temperature, pressure, and stoichiometry. This can significantly improve the selectivity of halogen exchange reactions, such as the Swarts reaction, minimizing the formation of undesirable byproducts. acs.org

Photochemical and Electrochemical Halogenation: These methods offer alternative energy inputs to drive reactions. Photochemical bromination and chlorination at elevated temperatures (above 200°C) have been shown to reduce polychlorination, a common issue in traditional methods. google.com Photoinduced radical-ionic transfer using oxime-based surrogates represents a novel strategy to handle gaseous and hazardous chlorofluorocarbons more safely and sustainably. chinesechemsoc.org

These advanced methodologies promise to make the synthesis of specific isomers of compounds like this compound more efficient and scalable, which is crucial for both research and potential industrial applications.

High-Throughput Computational Screening for Novel Perhalogenated Compounds with Desired Properties

The search for new materials with specific properties, such as refrigerants, dielectrics, or solvents, can be dramatically accelerated using computational tools. advance-he.ac.ukscispace.com High-throughput computational screening (HTCS) allows for the rapid evaluation of vast virtual libraries of molecules, predicting their characteristics before any synthesis is attempted. acs.orgnist.gov

For perhalogenated compounds, HTCS can be applied to:

Property Prediction: Algorithms can estimate key physical and chemical properties, including critical temperature, flammability, toxicity, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP). nist.govresearchgate.net For instance, researchers have developed methods to screen tens of thousands of candidate molecules to identify potential refrigerants with low environmental impact. nist.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These models establish correlations between a molecule's structure and its biological activity or physical properties. researchgate.net For example, QSAR models can predict the dielectric strength of perfluorinated compounds, crucial for their use as insulators, or assess the potential toxicity of new chemicals, helping to prioritize safer alternatives. nih.govchemrxiv.org

Toxicity and Environmental Fate: Computational toxicology, leveraging data from programs like ToxCast, uses deep neural networks and other machine learning models to predict the toxic outcomes of untested chemicals, addressing a major data gap for many industrial compounds. nih.govplos.org

| Target Application | Key Properties Screened | Computational Methodologies | Desired Outcome |

|---|---|---|---|

| Refrigerants | GWP, ODP, Critical Temperature, Flammability | HTCS, QSPR | Environmentally benign alternatives to CFCs and HFCs. acs.orgnist.gov |

| Dielectric Gases | Dielectric Strength, GWP, Toxicity | QSAR, Density Functional Theory (DFT) | Eco-friendly insulating gases to replace SF6. nih.gov |

| Solvents | Solvency Power, Toxicity, Environmental Persistence | COSMO-RS, Molecular Dynamics | Sustainable replacements for halogenated solvents. organicdivision.orgnih.gov |

Advanced Atmospheric Modeling and Measurement Techniques for Trace Halogenated Species

Understanding the atmospheric lifecycle of compounds like this compound is essential to evaluate their environmental impact. The detection of trace concentrations of halogenated species requires highly sensitive analytical techniques.

Future research in this domain will focus on:

Enhanced Detection Methods: Techniques such as gas chromatography with electron capture detection (GC-ECD) are routinely used to measure CFC concentrations in air and water samples. iaea.org Advances in Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry (e.g., GC-MS/MS) allow for precise monitoring of atmospheric concentrations of a wide range of halogenated compounds from ground-based stations and satellites. copernicus.orgcopernicus.orgox.ac.uk These technologies are crucial for verifying compliance with international agreements like the Montreal Protocol. ox.ac.uk

Atmospheric Modeling: Sophisticated models like the Whole Atmosphere Community Climate Model (WACCM) are used to simulate the distribution and trends of these gases. copernicus.orgscisat.ca Future models will incorporate more complex chemical processes, including multiphase chemistry involving aerosols and cloud droplets, and the influence of reactive halogen species (e.g., Cl, Br) on atmospheric oxidation. pnas.org

Global Monitoring Networks: Long-term observation programs like the Advanced Global Atmospheric Gases Experiment (AGAGE) provide continuous, high-precision measurements of dozens of halogenated trace gases from globally distributed sites. chimia.ch These networks are indispensable for tracking atmospheric trends and identifying sources of emissions. scisat.ca

| Technique | Platform | Key Measured Species | Contribution to Research |

|---|---|---|---|

| GC-ECD/GC-MS | Ground-based, Shipboard | CFC-11, CFC-12, HCFCs, HFCs | High-precision quantification of trace gas concentrations in air and water. iaea.orgchimia.chnoaa.gov |

| FTIR Spectroscopy | Ground-based (NDACC), Satellite (ACE-FTS, MIPAS) | CFC-11, CFC-12, HCFC-22, CCl4 | Long-term monitoring of total atmospheric columns and vertical profiles. copernicus.orgcopernicus.org |

| Infrared Limb Sounding | Satellite (MIPAS) | Ozone, CFCs | Global mapping of gas concentrations contributing to ozone depletion. ox.ac.uk |

Interdisciplinary Research on Chemical-Environmental Interactions and Sustainable Chemical Design

Addressing the environmental challenges posed by halogenated compounds requires a multidisciplinary approach that integrates chemistry, environmental science, toxicology, and engineering. The concept of sustainable chemistry provides a framework for this integration. nih.gov

Future research will emphasize:

Green Chemistry Principles: The focus is on designing chemicals and processes that are inherently less hazardous to human health and the environment. scispace.compreparatorychemistry.com This involves developing alternatives to harmful substances, such as creating new blowing agents for polystyrene foam that use non-toxic, non-ozone-depleting substances like CO2. preparatorychemistry.com

Life Cycle Assessment (LCA): A holistic view is necessary, evaluating the environmental impact of a chemical from its synthesis and use to its final degradation or disposal. nih.gov This "cradle-to-grave" perspective is essential for developing truly sustainable chemical products.

Understanding Chemical-Biological Interactions: Research into how halogenated compounds interact with biological systems and ecosystems is crucial. For example, many marine algae naturally produce a wide variety of halogenated compounds, and understanding their ecological roles can provide insights into their environmental fate and potential for biodegradation. nih.govmdpi.com Advances in understanding non-covalent interactions like halogen bonding are also critical for designing new drugs and materials. rsc.orgacs.org

By combining these interdisciplinary approaches, the scientific community can move beyond simply reacting to environmental problems and proactively design the next generation of chemicals, like potential isomers or derivatives of this compound, to be both functional and sustainable. nih.gov

Q & A

Q. How can researchers reconcile HCFP’s industrial legacy data with modern environmental standards?

- Methodological Framework : Conduct systematic reviews of pre-2000s industrial studies, adjusting for outdated measurement techniques (e.g., non-calibrated GC). Use meta-analysis tools (e.g., RevMan) to harmonize datasets and re-evaluate ODP contributions under current IPCC guidelines .

Data Contradiction Analysis

- Example : Disparate ODP values in literature may arise from differing reference standards (CFC-11 vs. CFC-12). Standardize reporting using the World Meteorological Organization’s (WMO) latest assessment protocols .

Ethical and Methodological Considerations

- Avoid in silico extrapolations without experimental validation, especially for toxicity endpoints.

- Prioritize open-access data sharing to mitigate reproducibility crises in ODS research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.